molecular formula C28H34O8 B12727089 Ablukast, (S)- CAS No. 96686-71-4

Ablukast, (S)-

Cat. No.: B12727089
CAS No.: 96686-71-4
M. Wt: 498.6 g/mol
InChI Key: FGGYJWZYDAROFF-DEOSSOPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ablukast, (S)-, is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include the formation of the chroman-2-carboxylic acid core and the subsequent attachment of the acetyl and hydroxypropylphenoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Ablukast, (S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Ablukast, (S)-, with modified functional groups, such as hydroxyl, ketone, or carboxyl groups .

Scientific Research Applications

    Chemistry: Used as a model compound to study leukotriene receptor antagonism and related chemical reactions.

    Biology: Investigated for its effects on leukotriene pathways and its potential to modulate inflammatory responses.

    Medicine: Explored as a treatment for asthma, skin disorders, and inflammatory bowel disease due to its leukotriene receptor antagonistic properties.

Mechanism of Action

Ablukast, (S)-, exerts its effects by antagonizing leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1). By blocking these receptors, Ablukast, (S)-, inhibits the action of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and allergic reactions. This leads to a reduction in inflammation and bronchoconstriction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ablukast, (S)-, is unique in its specific chemical structure, which includes a chroman-2-carboxylic acid core with acetyl and hydroxypropylphenoxy groups. This structure contributes to its specific binding affinity and antagonistic activity towards leukotriene receptors .

Properties

CAS No.

96686-71-4

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

(2S)-6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)/t24-/m0/s1

InChI Key

FGGYJWZYDAROFF-DEOSSOPVSA-N

Isomeric SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CC[C@H](OC3=C2)C(=O)O)C(=O)C

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C

Origin of Product

United States

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